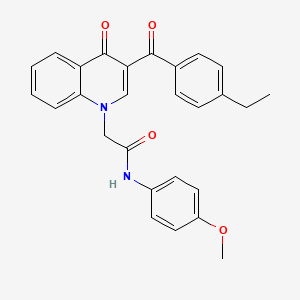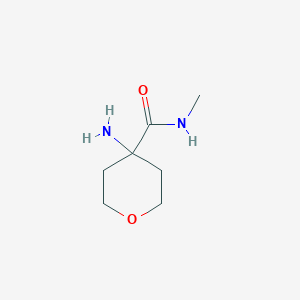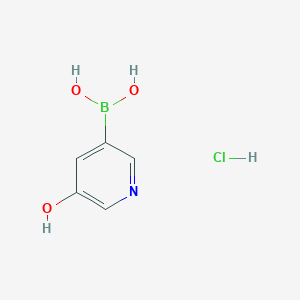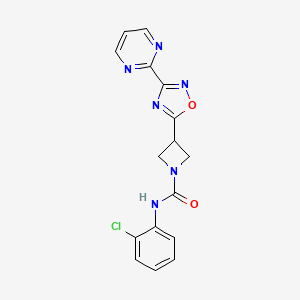
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety (a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms), an ethylbenzoyl group (a benzene ring with an ethyl group and a carbonyl), and a methoxyphenyl group (a benzene ring with a methoxy group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinolinone, ethylbenzoyl, and methoxyphenyl moieties. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group in the ethylbenzoyl moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Metabolic Studies
Research has shown that compounds with similar structures to the specified chemical have been involved in metabolic studies. For example, the metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes and cytochrome P450 isoforms has been characterized, highlighting the metabolic pathways of toxic substances in the human body (Coleman et al., 1999).
Structural and Property Studies
Structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have been studied, revealing insights into their potential applications in material science. The research has shown how these compounds interact with acids and other substances to form gels and crystalline solids, indicating their usefulness in developing new materials (Karmakar et al., 2007).
Antimicrobial Applications
The synthesis and characterization of new quinazolines with potential antimicrobial agents have been reported. These compounds exhibit antibacterial and antifungal activities against various pathogens, suggesting their importance in pharmaceutical research for developing new treatments (Desai et al., 2007).
Pharmacological Studies
Pharmacological studies have explored the synthesis of quinoline derivatives for their analgesic and anti-inflammatory activities. These studies highlight the therapeutic potential of quinoline-based compounds in treating pain and inflammation, paving the way for new drug development (Alagarsamy et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-18-8-10-19(11-9-18)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-20-12-14-21(33-2)15-13-20/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNMZXHLQCXDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)



![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)




